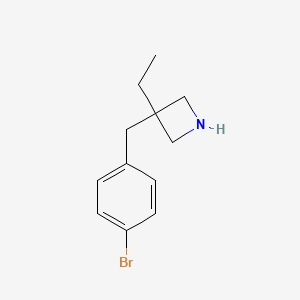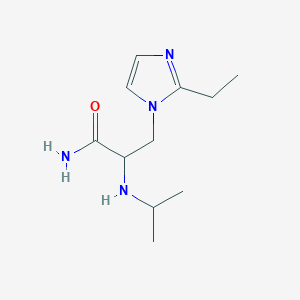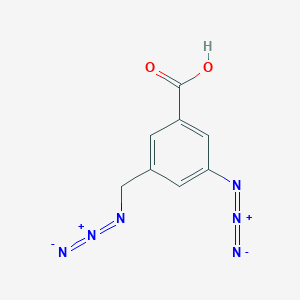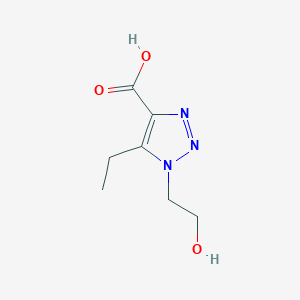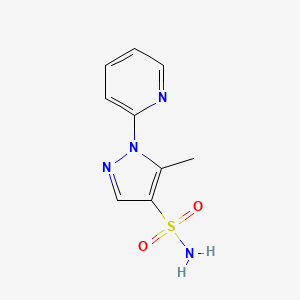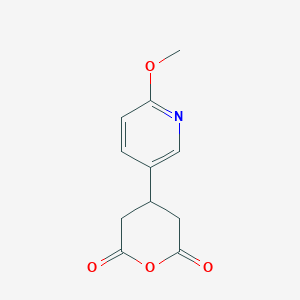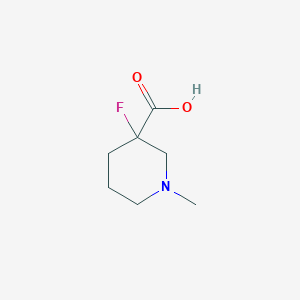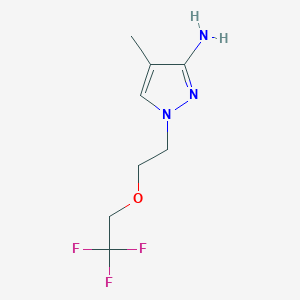
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine is a chemical compound with the following structure:
CH3−NH−C(CF3)3−CH2−CH2−O−C(CF3)3−CH2−NH2
It contains a pyrazole ring with a trifluoroethoxyethylamine side chain. The compound’s systematic name reflects its substituents and functional groups.
Métodos De Preparación
Synthetic Routes
The synthesis of 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine involves several steps. One possible synthetic route includes the following:
-
Formation of the Pyrazole Ring:
- Start with a suitable precursor (e.g., 4-methylpyrazole).
- Introduce the trifluoroethoxyethylamine side chain using appropriate reagents.
-
Functionalization:
- Protect any sensitive functional groups.
- Introduce the trifluoroethoxyethylamine moiety.
-
Deprotection and Final Steps:
- Remove any protecting groups.
- Obtain the desired compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
Análisis De Reacciones Químicas
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine can undergo various reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the amino group.
Oxidation/Reduction Reactions: Depending on the functional groups, it could be oxidized or reduced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antiviral, or anticancer properties).
Chemical Biology: Study its interactions with biological macromolecules.
Industry: Explore its use in materials science or catalysis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparación Con Compuestos Similares
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Methylpyrazole
- 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazole-3-amine
Propiedades
Fórmula molecular |
C8H12F3N3O |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
4-methyl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3O/c1-6-4-14(13-7(6)12)2-3-15-5-8(9,10)11/h4H,2-3,5H2,1H3,(H2,12,13) |
Clave InChI |
YUXJWGZJCJKYAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




